6-Bromopyrazolo[1,5-a]pyridin-3-amine
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Overview
Description
6-Bromopyrazolo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6BrN3 . It is also known by its English synonyms Pyrazolo[1,5-a]pyridin-3-amine, 6-bromo- and 3-Amino-6-bromopyrazolo[1,5-a]pyridine .
Molecular Structure Analysis
The molecular structure of 6-Bromopyrazolo[1,5-a]pyridin-3-amine is represented by the InChI code:1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-a]pyridin-3-amine has a predicted density of 1.87±0.1 g/cm3 and a predicted pKa of 2.63±0.30 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Bromopyrazolo[1,5-a]pyridin-3-amine has been utilized in the synthesis of various heterocyclic compounds. For example, Abdelriheem et al. (2017) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety. This illustrates the compound's role in creating diverse and potentially biologically active structures (Abdelriheem, Zaki, & Abdelhamid, 2017).
Access to Aminopyrazolo Pyridines
The compound has also been pivotal in providing access to 2-aminopyrazolo[1,5-a]pyridines. Nishigaya et al. (2014) described a straightforward synthesis method for these compounds, which could be important in various chemical applications (Nishigaya, Umei, Yamamoto, Kohno, & Seto, 2014).
Construction of Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) used 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, for the construction of new polyheterocyclic ring systems. This indicates the potential of 6-Bromopyrazolo[1,5-a]pyridin-3-amine in synthesizing complex molecular architectures for various applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis of Novel Antagonists for PET Ligands
In the field of radiopharmaceuticals, Kumar et al. (2003) developed a synthesis for a highly selective CRF1 antagonist, highlighting the potential of related pyrazolo pyridine compounds in medical imaging and diagnostic applications (Kumar, Majo, Prabhakaran, Simpson, Heertum, & Mann, 2003).
Antibacterial Applications
Research by Frolova et al. (2011) discovered novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones with notable antibacterial activities. This suggests potential applications of 6-Bromopyrazolo[1,5-a]pyridin-3-amine derivatives in the development of new antibacterial agents (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRULBBBRCTEFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyridin-3-amine |
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